Vinyltriphenylphosphonium bromide

Catalog No.
S714471
CAS No.
5044-52-0
M.F
C20H18BrP
M. Wt
369.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyltriphenylphosphonium bromide

CAS Number

5044-52-0

Product Name

Vinyltriphenylphosphonium bromide

IUPAC Name

ethenyl(triphenyl)phosphanium;bromide

Molecular Formula

C20H18BrP

Molecular Weight

369.2 g/mol

InChI

InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1;/p-1

InChI Key

VRAYVWUMBAJVGH-UHFFFAOYSA-M

SMILES

C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

Ethenyltriphenyl-phosphonium Bromide; Bromotriphenylvinylphosphorane; NSC 84065; Vinyltriphenylphosphonium Bromide

Canonical SMILES

C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

The exact mass of the compound Vinyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84065. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vinyltriphenylphosphonium bromide (CAS 5044-52-0) is a quaternary phosphonium salt primarily utilized as a precursor to the corresponding phosphorus ylide for Wittig reactions. Its key function is the efficient, single-step installation of a terminal vinyl group (C=CH₂) onto aldehydes and ketones, a critical transformation in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. Beyond its role in olefination, it also serves as a versatile precursor for generating substituted ylides and as a monomer or additive in materials science, particularly for polymers requiring enhanced thermal stability or flame retardancy.

Substituting Vinyltriphenylphosphonium bromide with other phosphonium salts, such as ethyltriphenylphosphonium or allyltriphenylphosphonium bromide, is not viable as it fundamentally alters the chemical structure of the final product by introducing a different alkylidene group. The vinyl group is specifically required for synthesizing terminal alkenes or conjugated dienes. Furthermore, while other vinylating agents like vinyl Grignards or vinylsilanes exist, they have different reaction compatibilities, handling requirements, and often involve harsher conditions or more expensive catalyst systems. The choice of the bromide counter-ion is also a key process parameter; it influences the salt's solubility in common organic solvents and its hygroscopicity compared to chloride or iodide salts, directly impacting the ease of handling and the reproducibility of ylide formation.

Enabling Efficient, High-Yield Synthesis of Cyclic Compounds via Intramolecular Wittig Reaction

A primary value of Vinyltriphenylphosphonium bromide is its utility in intramolecular Wittig reactions to form cyclic alkenes. In a foundational study, its reaction with ketoesters in the presence of sodium hydride to form 5- or 6-membered rings proceeded in yields of 51–69%. This one-pot cyclization method provides a direct and efficient route to important structural motifs, often simplifying what would otherwise be a multi-step synthetic sequence.

Evidence DimensionReaction Yield
Target Compound Data51–69% yield for 5- and 6-membered cyclic alkenes.
Comparator Or BaselineMulti-step alternative synthetic routes.
Quantified DifferenceNot applicable (process simplification vs. direct yield comparison).
ConditionsIntramolecular Wittig reaction of ylides derived from Vinyltriphenylphosphonium bromide and various ketoesters.

This provides a more efficient and atom-economical route to complex cyclic structures, reducing step-count and improving overall process yield for synthesizing advanced intermediates.

Superior Thermal Stability Compared to Common Ammonium-Based Analogs

Phosphonium salts as a class exhibit greater thermal stability than their quaternary ammonium counterparts, a critical factor for high-temperature applications like melt processing of polymers or phase-transfer catalysis under reflux. For example, studies on related systems show phosphonium-containing polymerized ionic liquids are stable up to ~370 °C, significantly higher than ammonium-based analogs which are stable only up to ~220 °C. This class-level advantage makes phosphonium salts, including the vinyl variant, suitable for more demanding process conditions.

Evidence DimensionDecomposition Temperature (TGA)
Target Compound DataPhosphonium-based polymers stable up to ~370 °C.
Comparator Or BaselineAmmonium-based polymer analogs stable up to ~220 °C.
Quantified Difference~150 °C higher thermal stability.
ConditionsThermogravimetric analysis (TGA) of comparable polymerized ionic liquids.

For applications in polymer science or high-temperature catalysis, selecting a phosphonium-based reagent like this compound ensures material integrity and prevents premature degradation during processing.

Precursor for Versatile Phase-Transfer Catalysts in Multiphase Reactions

Quaternary phosphonium salts are effective and robust phase-transfer catalysts (PTCs), often preferred over ammonium salts for their higher thermal and chemical stability. While direct kinetic data for catalysts derived from this specific compound is sparse, the general class is established for its utility in facilitating reactions between immiscible phases. The lipophilicity provided by the three phenyl groups, combined with the reactive vinyl handle for potential tethering, makes it a valuable precursor for designing specialized PTCs for challenging reaction systems.

Evidence DimensionCatalyst Stability and Utility
Target Compound DataQuaternary phosphoniums offer excellent thermal and chemical stability as phase-transfer catalysts.
Comparator Or BaselineQuaternary ammonium salts, which can be less stable at high temperatures.
Quantified DifferenceQualitative advantage in stability and robustness under demanding conditions.
ConditionsGeneral phase-transfer catalysis applications, including nucleophilic substitutions and alkylations.

Procuring this compound provides access to a robust platform for developing or utilizing phase-transfer catalysts suitable for industrial processes where stability and longevity are critical.

Synthesis of Heterocyclic and Carbocyclic Systems for Drug Discovery

As a direct result of its effectiveness in intramolecular Wittig reactions, this reagent is the right choice for constructing complex ring systems found in many biologically active molecules. Its ability to facilitate one-pot cyclizations from linear precursors streamlines synthetic routes to novel heterocycles and carbocycles.

Development of High-Performance Polymer Additives and Monomers

Given the superior thermal stability of phosphonium salts, this compound is a strategic choice as a monomer or additive for engineering plastics that must withstand high processing temperatures. The vinyl group allows for incorporation into polymer backbones, while the phosphonium core can impart flame retardant properties.

Core Reagent for Natural Product Total Synthesis

The Wittig reaction is a cornerstone of total synthesis. This specific reagent is essential when a terminal alkene must be installed reliably and often late in a complex synthetic sequence, a common requirement for creating polyene natural products or their analogs.

Creation of Custom Phase-Transfer Catalysts for Process Chemistry

For industrial processes requiring robust phase-transfer catalysts, this compound serves as an ideal starting material. Its stability allows it to function under harsh conditions where ammonium-based catalysts might fail, ensuring consistent performance in large-scale manufacturing.

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5044-52-0

Dates

Last modified: 08-15-2023
Filippini et al. Visible light-driven conjunctive olefination. Nature Chemistry, DOI: 10.1038/s41557-021-00807-x, published online 4 November 2021

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